molecular formula C15H11ClINO2 B2982254 N-(4-acetylphenyl)-2-chloro-5-iodobenzamide CAS No. 425649-10-1

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide

Cat. No.: B2982254
CAS No.: 425649-10-1
M. Wt: 399.61
InChI Key: NMZTXRMTXTXOSI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with chlorine and iodine atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide typically involves multiple steps. One common method starts with the reaction of p-aminoacetophenone with chlorodiphenylphosphine to yield the intermediate (p-CH3CO)C6H4N(PPh2)2 . This intermediate can then be further reacted with iodine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can significantly influence its reactivity and biological activity compared to similar compounds. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClINO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(17)4-7-14(13)16/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZTXRMTXTXOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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